1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
. The compound’s structure includes a benzene ring fused with a pyridine moiety .
6-Bromoquinolin-2-amine is an organic compound with the molecular formula and a molecular weight of approximately 223.07 g/mol. It is classified as a bromo-substituted quinoline derivative, which is notable for its applications in medicinal chemistry and organic synthesis. The compound is recognized for its potential biological activities and serves as an intermediate in the synthesis of various pharmaceuticals.
6-Bromoquinolin-2-amine can be derived from quinoline through bromination and subsequent amination processes. It falls under the category of heterocyclic compounds, specifically within the quinoline family, which are characterized by their fused benzene and pyridine rings. The compound's CAS number is 791626-58-9, and it is also known by several synonyms, including 6-Bromo-2-quinolinamine and 6-Bromo-2-aminoquinoline .
The synthesis of 6-Bromoquinolin-2-amine can be achieved through various methods:
A detailed synthetic route involves heating quinoline with benzimidazole or similar compounds under controlled conditions to facilitate the formation of 6-Bromoquinolin-2-amine .
For instance, one method involves:
These methods have been optimized to improve yields and reduce by-products, making them more viable for industrial applications.
The molecular structure of 6-Bromoquinolin-2-amine features a bromine atom attached to the sixth carbon of the quinoline ring, while an amino group is located at the second carbon. The structural formula can be represented as follows:
Key structural data include:
6-Bromoquinolin-2-amine participates in various chemical reactions typical of amines and halogenated compounds:
These reactions are significant for developing new pharmaceuticals and other chemical entities .
The mechanism of action for compounds like 6-Bromoquinolin-2-amine often involves interaction with biological targets such as enzymes or receptors. The amino group provides a site for hydrogen bonding, enhancing binding affinity to target proteins or nucleic acids.
In medicinal chemistry, derivatives of this compound may exhibit antimicrobial or anticancer properties by inhibiting specific biological pathways. For example, studies have indicated that quinoline derivatives can interfere with DNA replication processes or enzyme activity in pathogens .
The physical properties of 6-Bromoquinolin-2-amine include:
Chemical properties include:
Storage conditions recommend keeping the compound between 2–8 °C while protecting it from light to maintain stability .
6-Bromoquinolin-2-amine has several applications in scientific research:
Palladium-catalyzed cross-coupling reactions enable precise C–C and C–N bond formation at the 6-bromo position of quinolin-2-amine, leveraging the bromine atom as a leaving group. These transformations are pivotal for generating pharmacologically active derivatives or functional materials [7].
Suzuki-Miyaura Coupling:This reaction couples 6-bromoquinolin-2-amine with arylboronic acids to form biaryl systems. Optimized conditions use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2 equiv) in dioxane/water (4:1) at 80°C, achieving >85% yield for electron-neutral substrates. Electron-deficient boronic acids require elevated temperatures (100°C) due to reduced transmetalation efficiency [7].
Buchwald-Hartwig Amination:A challenging yet efficient method for C–N bond formation. Key findings include:
Sonogashira Coupling:For alkyne incorporation, PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) in triethylamine at 70°C yield 80–90% of alkynylated products. Trimethylsilyl-protected alkynes require in situ deprotection with K₂CO₃ [7].
Table 1: Optimization of Pd-Catalyzed Cross-Coupling Reactions
Reaction Type | Catalyst System | Ligand | Base/Solvent | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ (2 mol%) | None | K₂CO₃, dioxane/H₂O | 85–92 |
Buchwald-Hartwig | Pd(dba)₂ (5 mol%) | XPhos | NaO* t*Bu, dioxane | 90–95 |
Sonogashira | PdCl₂(PPh₃)₂/CuI (3/5 mol%) | None | Et₃N | 80–90 |
Directed ortho-lithiation (DoM) transforms 6-bromoquinolin-2-amine into carboxylic acid intermediates for peptide-mimetic hybrids or fluorescent probes [7].
Protection Group Strategy:The amino group at C2 is protected with an ethoxycarbonyl group (stable under lithiation conditions) to prevent nucleophilic attack on organolithium intermediates. The sequence involves:
Critical Parameters:
Amide bond formation between carboxylic acid intermediates and 6-bromoindole/indazole derivatives employs HBTU activation to construct protease-resistant linkages for antibiotic potentiators [7].
Optimized Protocol:
Base Selection Rationale:
Side Reactions:
Cyclization of brominated precursors into functionalized quinolines uses electrophilic or dehydrative agents. Key agents exhibit distinct reactivity profiles for 6-bromoquinolin-2-amine synthesis [7] [9].
Polyphosphoric Acid (PPA):
Phosphorus-Based Reagents (PPh₃/CBr₄):
Copper-Mediated Cyclization:CuI/1,10-phenanthroline (10 mol%) with K₃PO₄ in toluene (120°C) closes thienoquinoxaline rings in 75% yield. Tolerates bromo substituents but requires anhydrous conditions [9].
Table 2: Cyclization Agents for Quinoline Core Formation
Agent | Temperature | Time (h) | Yield (%) | Bromide Stability |
---|---|---|---|---|
Polyphosphoric Acid | 120°C | 4–6 | 60–70 | Moderate |
PPh₃/CBr₄ | 25°C | 1 | 85 | High |
CuI/Phenanthroline | 120°C | 3 | 75 | High |
Recommendations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7